

# Unraveling the Crystal Structure of Antimony Oxalate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Antimony oxalate**

Cat. No.: **B093564**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **antimony oxalate**, focusing on the well-characterized **antimony oxalate** hydroxide,  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ . The following sections detail the crystallographic data, experimental methodologies for structure determination, and a visual representation of the experimental workflow. While various forms of **antimony oxalate** exist, including antimony(III) oxalate ( $\text{Sb}_2(\text{C}_2\text{O}_4)_3$ ), detailed crystallographic information is most readily available for the hydroxide variant.

## Crystallographic Data Summary

The crystal structure of **antimony oxalate** hydroxide ( $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ ) has been determined through powder X-ray diffraction and neutron diffraction studies.<sup>[1][2]</sup> The compound crystallizes in the orthorhombic space group  $\text{Pnma}$ .<sup>[1][3]</sup> Key crystallographic and structural parameters are summarized in the tables below for easy comparison.

## Table 1: Crystal Data and Structure Refinement for $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$

| Parameter            | Value                     | Reference                               |
|----------------------|---------------------------|-----------------------------------------|
| Empirical Formula    | $C_2H O_5Sb$              | <a href="#">[1]</a>                     |
| Formula Weight       | 233.78 g/mol              | Calculated                              |
| Crystal System       | Orthorhombic              | <a href="#">[1]</a> <a href="#">[3]</a> |
| Space Group          | Pnma                      | <a href="#">[1]</a> <a href="#">[3]</a> |
| Unit Cell Parameters |                           |                                         |
| a                    | 5.82713(3) Å              | <a href="#">[1]</a>                     |
| b                    | 11.29448(10) Å            | <a href="#">[1]</a>                     |
| c                    | 6.31377(3) Å              | <a href="#">[1]</a>                     |
| Volume               | 415.537(5) Å <sup>3</sup> | <a href="#">[1]</a>                     |
| Z                    | 4                         | <a href="#">[1]</a>                     |
| Radiation Type       |                           |                                         |
| X-ray                | Cu K $\alpha$             | <a href="#">[1]</a>                     |

**Table 2: Selected Interatomic Distances for Sb(C<sub>2</sub>O<sub>4</sub>)OH**

| Bond  | Length (Å)    | Reference           |
|-------|---------------|---------------------|
| Sb-O1 | 1.970(8)      | <a href="#">[2]</a> |
| Sb-O2 | 2.411(5) (x2) | <a href="#">[2]</a> |
| Sb-O3 | 2.246(6) (x2) | <a href="#">[2]</a> |
| C-C   | 1.515(5)      | <a href="#">[2]</a> |
| C-O2  | 1.258(5)      | <a href="#">[2]</a> |
| C-O3  | 1.267(5)      | <a href="#">[2]</a> |

**Table 3: Selected Bond Angles for Sb(C<sub>2</sub>O<sub>4</sub>)OH**

| Angle    | Degree (°) | Reference           |
|----------|------------|---------------------|
| O3-C5-O4 | 126(5)     | <a href="#">[1]</a> |

## Structural Description

The crystal structure of  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$  is characterized by pentagonal pyramidal  $\text{Sb}^{3+}$  cations. These cations are bridged by hydroxyl groups, forming zigzag chains that extend along the  $a$ -axis.<sup>[1]</sup> Each oxalate anion acts as a chelating ligand to two antimony atoms within the  $ab$  plane, effectively linking the chains to create a three-dimensional framework.<sup>[1]</sup> The antimony ions exhibit a one-sided coordination, which is a common feature for  $\text{ns}^2$  cations like  $\text{Sb}^{3+}$ .<sup>[2]</sup> The hydroxyl group's hydrogen atom is likely disordered, contributing to the formation of stronger, more linear hydrogen bonds.<sup>[1]</sup>

## Experimental Protocols

The determination of the crystal structure of **antimony oxalate** hydroxide involved synthesis followed by characterization using powder X-ray and neutron diffraction techniques.

## Synthesis of Antimony Oxalate Hydroxide

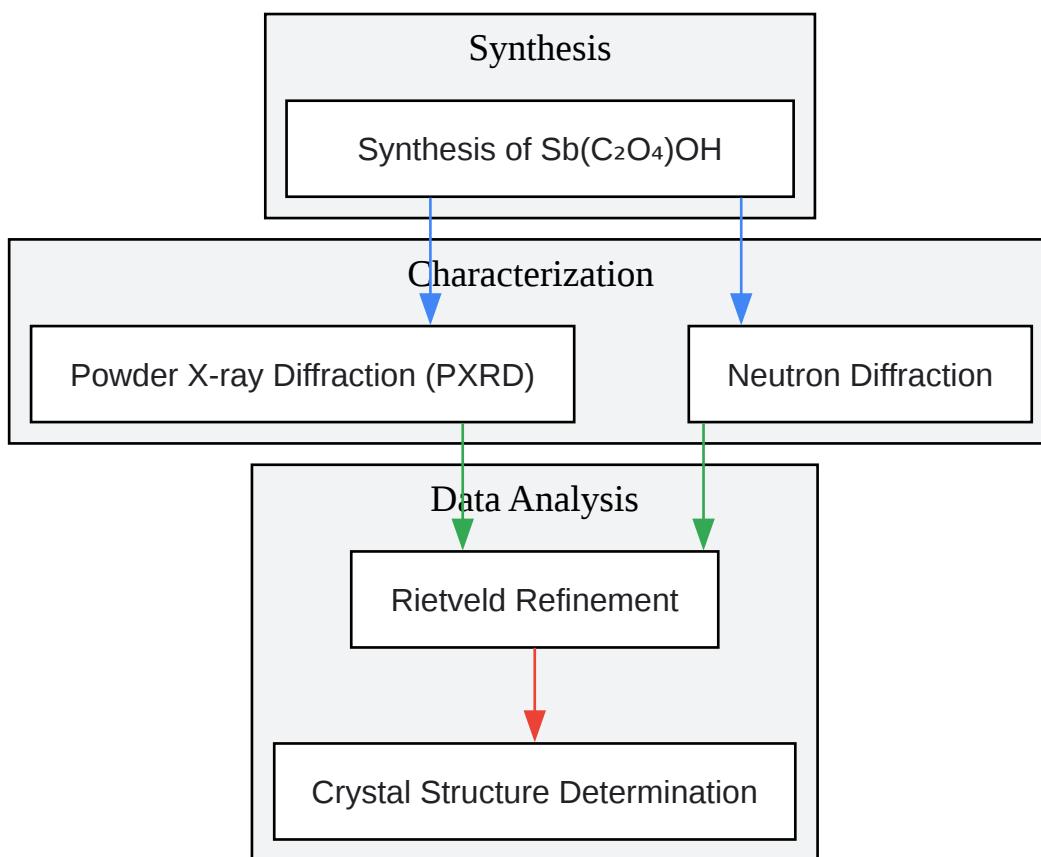
**Antimony oxalate** hydroxide can be synthesized by refluxing freshly prepared antimony(III) oxide in a solution of oxalic acid.<sup>[2]</sup> An alternative method involves the addition of oxalic acid to a solution of antimony(III) chloride in hydrochloric acid, which results in the formation of a colorless precipitate of  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ .<sup>[2]</sup> For deuterated samples ( $\text{SbC}_2\text{O}_4\text{OD}$ ), the synthesis is modified by using water-free oxalic acid and  $\text{D}_2\text{O}$ .<sup>[2]</sup>

## Powder X-ray Diffraction (PXRD)

The crystal structure was solved and refined using data from laboratory powder X-ray diffraction.<sup>[1]</sup>

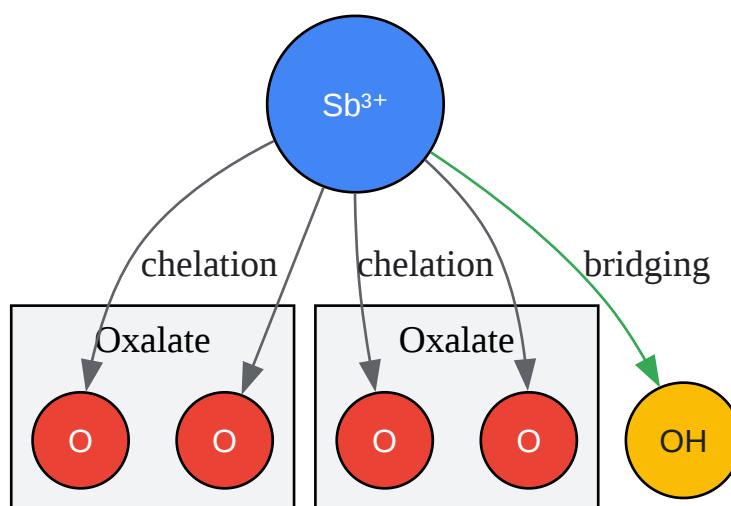
- **Sample Preparation:** The synthesized white powder of  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$  is examined as is. For analysis, the sample is ground to a fine, homogeneous powder, typically with an agate mortar and pestle, and mounted on a zero-background sample holder.<sup>[3]</sup>

- Instrumentation and Data Collection: Data is collected using a diffractometer with Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ) at a voltage of 40 kV and a current of 40 mA.[1][3] A typical 2 $\theta$  scan range is from 10° to 80° with a step size of 0.02°.[3]
- Structure Solution and Refinement: The crystal structure was solved using charge flipping and difference Fourier techniques.[1] Rietveld refinement was then employed to refine the structural model.[1] Restraints were applied to certain bond distances and angles to stabilize the refinement.[1]


## Neutron Powder Diffraction

To accurately locate the position of the hydrogen/deuterium atoms, neutron powder diffraction was utilized, as hydrogen has a very small atomic form factor for X-rays.[2]

- Sample Preparation: A deuterated sample, SbC<sub>2</sub>O<sub>4</sub>OD, was synthesized to minimize the incoherent scattering from hydrogen.
- Data Analysis: The neutron diffraction data revealed that the deuterium atoms are disordered and located on either side of a mirror plane with a half occupation.[2]


## Visualizations

The following diagrams illustrate the experimental workflow for the characterization of **antimony oxalate** and the fundamental coordination of the antimony cation.



[Click to download full resolution via product page](#)

Experimental workflow for the structural determination of  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ .



[Click to download full resolution via product page](#)

Coordination environment of the  $\text{Sb}^{3+}$  cation in **antimony oxalate** hydroxide.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Crystal structure of antimony oxalate hydroxide,  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$  | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unraveling the Crystal Structure of Antimony Oxalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093564#crystal-structure-of-antimony-oxalate\]](https://www.benchchem.com/product/b093564#crystal-structure-of-antimony-oxalate)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)